molecular formula C16H17N3O3 B11387484 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11387484
M. Wt: 299.32 g/mol
InChI Key: TUVQVBWORRTUIT-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a dimethoxyphenyl group, and an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with ethylamine to form an intermediate, which is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups .

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17N3O3/c1-4-18-16-12(10-17)19-15(22-16)8-6-11-5-7-13(20-2)14(9-11)21-3/h5-9,18H,4H2,1-3H3/b8-6+

InChI Key

TUVQVBWORRTUIT-SOFGYWHQSA-N

Isomeric SMILES

CCNC1=C(N=C(O1)/C=C/C2=CC(=C(C=C2)OC)OC)C#N

Canonical SMILES

CCNC1=C(N=C(O1)C=CC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.